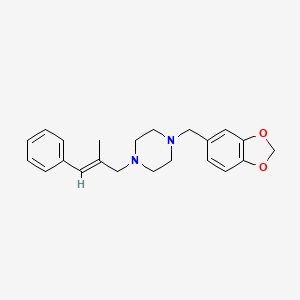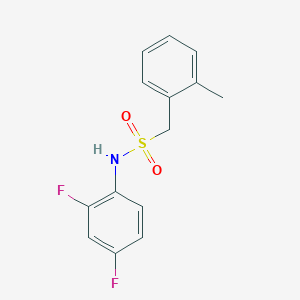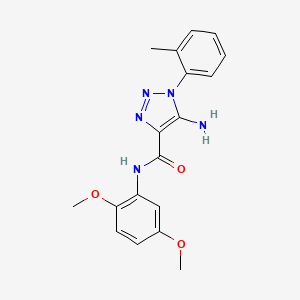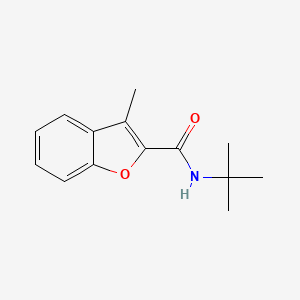
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.199428076 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Enzymatic Interactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been investigated for its metabolic pathways and enzymatic interactions, particularly in the context of novel antidepressants such as Lu AA21004. This compound undergoes oxidative metabolism to form various metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. These metabolic processes involve enzymes such as CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, along with alcohol and aldehyde dehydrogenases. The intricate metabolism suggests significant pharmacokinetic interactions that are crucial for the drug's efficacy and safety profile (Hvenegaard et al., 2012).
Antimicrobial and Anticancer Potential
Research has also highlighted the antimicrobial and anticancer potential of compounds structurally related to this compound. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated significant antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Moreover, these compounds showed promising biofilm inhibition activities, highlighting their potential in treating bacterial infections resistant to conventional therapies (Mekky & Sanad, 2020).
Structural Analysis for Drug Design
The structural analysis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed insights into their molecular conformations and intermolecular interactions. Such analyses are pivotal for understanding the physicochemical properties that influence drug efficacy and receptor affinity. The study of closely related compounds showed how subtle changes in molecular structure could affect hydrogen bonding patterns and overall molecular architecture, which in turn influences the pharmacological activity (Mahesha et al., 2019).
Synthesis and Characterization for Antineoplastic Activity
Furthermore, compounds like flumatinib, which share a core piperazine structure with this compound, have been synthesized and characterized for their antineoplastic activities in chronic myelogenous leukemia (CML) patients. The identification of metabolites in such patients reveals the drug's biotransformation, which is crucial for optimizing therapeutic strategies and understanding drug resistance mechanisms (Gong et al., 2010).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-18(13-19-5-3-2-4-6-19)15-23-9-11-24(12-10-23)16-20-7-8-21-22(14-20)26-17-25-21/h2-8,13-14H,9-12,15-17H2,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBJPJUVWVGBE-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B4613409.png)
![1-(benzylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4613420.png)
![3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4613426.png)
![methyl 3-bromo-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4613440.png)
![N-[(Z)-3-(azepan-1-yl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4613456.png)
![3-[3-(4-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4613458.png)

![METHYL 2-[8-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4613478.png)



![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4613520.png)
![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole](/img/structure/B4613521.png)

